![molecular formula C13H15FN2O B13188930 5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)
5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole is a heterocyclic compound that features a pyrrole ring fused with a pyrrolidine ring and a fluorobenzoyl group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-(4-fluorobenzoyl) malononitrile with a suitable amine under specific conditions. The reaction typically requires a metal catalyst, such as platinum or Raney nickel, and is carried out in a solvent like acetonitrile with glacial acetic acid . The reaction mixture is subjected to hydrogenation under controlled temperature and pressure to yield the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to enhance yield and purity. The process involves dissolving the starting materials in a solvent, followed by the addition of catalysts and reagents. The reaction is conducted in high-pressure autoclaves to ensure efficient hydrogenation. The product is then purified through filtration, concentration, and drying steps to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies on the exact molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A basic heterocyclic compound with a five-membered ring containing one nitrogen atom.
Pyrrolidine: A saturated heterocyclic amine with a five-membered ring.
Fluorobenzoyl derivatives: Compounds containing a fluorobenzoyl group attached to various scaffolds.
Uniqueness
5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole is unique due to its fused ring structure and the presence of a fluorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H15FN2O |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C13H15FN2O/c14-11-3-1-9(2-4-11)13(17)16-7-10-5-6-15-12(10)8-16/h1-4,10,12,15H,5-8H2 |
InChI Key |
BLLWGNQEBCPHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1CN(C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


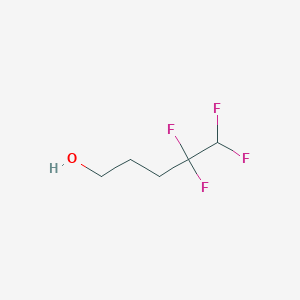
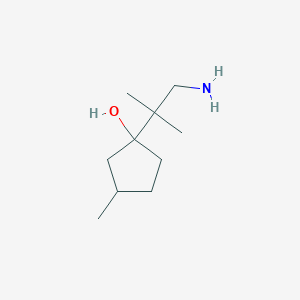



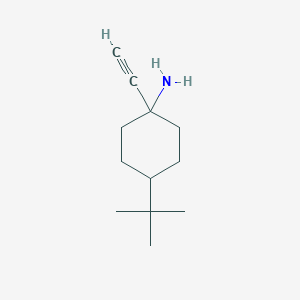
![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)
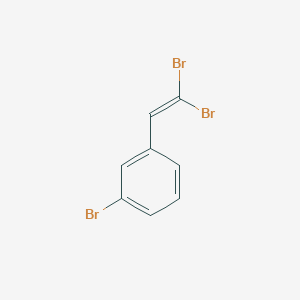
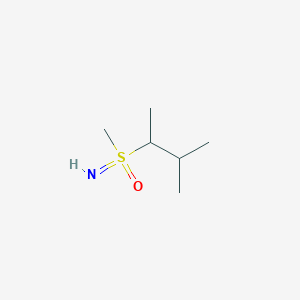
![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)


![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)

